An In-depth Technical Guide to Dimethyl[3-(piperidin-4-yl)propyl]amine (CAS 42270-35-9): A Pivotal Building Block in Medicinal Chemistry
An In-depth Technical Guide to Dimethyl[3-(piperidin-4-yl)propyl]amine (CAS 42270-35-9): A Pivotal Building Block in Medicinal Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Dimethyl[3-(piperidin-4-yl)propyl]amine, identified by CAS number 42270-35-9, is a disubstituted piperidine derivative that holds significant potential as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. The piperidine motif is a cornerstone in drug design, and its derivatives are integral to a wide array of therapeutics.[1] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity and structural features. In light of the limited publicly available experimental data for this specific molecule, this document also explores the well-established synthesis routes and diverse applications of closely related piperidine-containing compounds, offering valuable insights for researchers engaged in the design and development of novel chemical entities.
Introduction and Chemical Identity
Dimethyl[3-(piperidin-4-yl)propyl]amine is a bifunctional organic molecule featuring a saturated piperidine heterocycle and a dimethylaminopropyl side chain. This unique combination of a secondary amine within the piperidine ring and a tertiary amine in the side chain provides multiple reactive sites for chemical modification, making it a valuable building block in synthetic chemistry.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 42270-35-9 | [2][3] |
| Molecular Formula | C₁₀H₂₂N₂ | [2][3] |
| Molecular Weight | 170.3 g/mol | [4] |
| IUPAC Name | N,N-dimethyl-3-(piperidin-4-yl)propan-1-amine | [4] |
| Synonyms | N,N-dimethyl-3-(4-piperidinyl)-1-propanamine, 4-(3-(Dimethylamino)propyl)piperidine | [3] |
| Appearance | Liquid (predicted) | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic Characterization
A thorough search of scientific databases and literature did not yield publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for Dimethyl[3-(piperidin-4-yl)propyl]amine (CAS 42270-35-9). For researchers synthesizing this compound, standard analytical techniques are recommended for structural confirmation and purity assessment.
Synthesis Strategies for 4-Alkylpiperidine Derivatives
While a specific, detailed protocol for the synthesis of Dimethyl[3-(piperidin-4-yl)propyl]amine is not prominently described in the literature, its structure lends itself to established synthetic methodologies for 4-substituted piperidines. A common and effective approach involves the catalytic hydrogenation of a corresponding pyridine precursor.
General Synthesis Workflow:
Caption: General workflow for the synthesis of 4-substituted piperidines.
Experimental Protocol: A Representative Example for Piperidine Synthesis via Pyridine Hydrogenation
The following is a generalized protocol based on common procedures for the reduction of substituted pyridines. This should be adapted and optimized for the specific synthesis of Dimethyl[3-(piperidin-4-yl)propyl]amine.
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Reactor Setup: A high-pressure hydrogenation vessel is charged with the 4-(3-(dimethylamino)propyl)pyridine precursor and a suitable solvent, such as ethanol or acetic acid.
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Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., platinum oxide, palladium on carbon, or Raney nickel) is carefully added to the mixture. The choice of catalyst can significantly influence the reaction efficiency and selectivity.
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Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated and agitated for a sufficient duration to ensure complete reduction of the pyridine ring.
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Isolation: Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.
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Purification: The crude product is purified by an appropriate method, such as distillation under reduced pressure or column chromatography, to yield the desired Dimethyl[3-(piperidin-4-yl)propyl]amine.
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] The incorporation of a 4-substituted piperidine ring can impart favorable pharmacokinetic properties, such as improved solubility, metabolic stability, and oral bioavailability.
While specific applications of Dimethyl[3-(piperidin-4-yl)propyl]amine are not extensively documented, its structure suggests its utility as a key intermediate in the synthesis of compounds targeting a range of biological targets. The dimethylaminopropyl side chain can be a crucial pharmacophoric element or a handle for further chemical elaboration.
Potential Therapeutic Areas for Derivatives:
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Central Nervous System (CNS) Disorders: Piperidine derivatives are prevalent in drugs targeting CNS receptors, including dopamine, serotonin, and opioid receptors.
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Oncology: The piperidine moiety is found in various kinase inhibitors and other anticancer agents.[5]
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Infectious Diseases: Numerous antiviral and antibacterial compounds incorporate the piperidine ring.
Logical Relationship of Piperidine Scaffolds in Drug Development:
Caption: Synthetic utility of the title compound in generating diverse drug candidates.
Safety and Handling
Detailed safety information for Dimethyl[3-(piperidin-4-yl)propyl]amine is not available. However, based on structurally related aliphatic amines, it should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is likely to be corrosive and may cause skin and eye irritation or burns upon direct contact.
Conclusion
Dimethyl[3-(piperidin-4-yl)propyl]amine is a chemical entity with considerable potential as a building block in the synthesis of novel, biologically active molecules. While a comprehensive dataset of its physicochemical and spectroscopic properties is not currently in the public domain, its structural relationship to a multitude of important pharmaceutical compounds underscores its relevance to the drug discovery and development community. The synthetic strategies and potential applications outlined in this guide, drawn from the broader knowledge of piperidine chemistry, provide a valuable framework for researchers interested in utilizing this and similar scaffolds in their synthetic endeavors.
References
-
American Elements. Dimethyl[3-(piperidin-4-yl)propyl]amine. [Link]
-
MDPI. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]
-
Molbase. 2-tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate. [Link]
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
U.S. Environmental Protection Agency. N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. [Link]
-
SpectraBase. N,N-Dimethyl-N-[3-(1-piperazinyl)propyl]amine. [Link]
-
National Center for Biotechnology Information. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
- Google P
-
ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. [Link]
- Google Patents. Crystalline forms of azilsartan medoxomil and azilsartan acid.
- Google Patents.
-
PTAB Litigation Blog. Prior Art Chemical Structures Must Be More Than A “Code Name”. [Link]
- Google Patents. TALL-1 and TALL-1 receptor protein homologues.
